molecular formula C15H23ClN2O4S B13764479 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium CAS No. 73758-16-4

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium

Katalognummer: B13764479
CAS-Nummer: 73758-16-4
Molekulargewicht: 362.9 g/mol
InChI-Schlüssel: RXEJDEQLMOQPHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium is a complex organic compound with the molecular formula C15H23ClN2O4S. This compound is characterized by the presence of a chloro-substituted benzene ring, an ethoxycarbonyl group, and a sulfonimidate moiety, combined with a cyclohexylazanium ion. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base to form the sulfonimidate intermediate. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or chloroform.

Analyse Chemischer Reaktionen

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonimidate group to sulfonamide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium involves its interaction with specific molecular targets. The sulfonimidate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium can be compared with other sulfonimidate compounds such as 4-chloro-N-methylbenzenesulfonamide and 4-chlorobenzenesulfonic acid . While these compounds share similar structural features, this compound is unique due to the presence of the ethoxycarbonyl group and the cyclohexylazanium ion, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

73758-16-4

Molekularformel

C15H23ClN2O4S

Molekulargewicht

362.9 g/mol

IUPAC-Name

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium

InChI

InChI=1S/C9H10ClNO4S.C6H13N/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8;7-6-4-2-1-3-5-6/h3-6H,2H2,1H3,(H,11,12,13,14);6H,1-5,7H2

InChI-Schlüssel

RXEJDEQLMOQPHU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N=S(=O)(C1=CC=C(C=C1)Cl)[O-].C1CCC(CC1)[NH3+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.